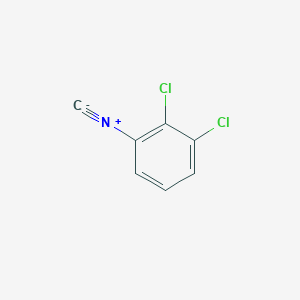

1,2-Dichloro-3-isocyanobenzene

Description

Contextualization within Aromatic Isocyanide Chemistry

Aromatic isocyanides, including 1,2-dichloro-3-isocyanobenzene, are a significant subclass of isocyanide compounds. They are valued as versatile C1 building blocks in organic synthesis due to the unique reactivity of the isocyano group, which can exhibit both nucleophilic and electrophilic characteristics. sci-hub.semdpi.com This dual reactivity makes them key components in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govfrontiersin.org

The most prominent examples of such reactions are the Passerini and Ugi reactions, which are foundational in isocyanide-based multicomponent reaction (IMCR) chemistry. mdpi.comnih.govfrontiersin.org These reactions allow for the rapid construction of complex molecular scaffolds, such as peptide-like structures, from simple starting materials. mdpi.combeilstein-journals.org The ability to generate large libraries of structurally diverse compounds makes aromatic isocyanides valuable in fields like drug discovery and materials science. nih.govfrontiersin.orgresearchgate.net

Significance of Halogenated Aryl Isocyanides in Chemical Research

The presence of halogen atoms, such as the two chlorine atoms in this compound, imparts specific properties and reactivity to aryl isocyanides. Halogen substituents influence the electronic properties of the aromatic ring and the isocyanide group, which can affect reaction rates and yields. vu.nl For instance, electron-withdrawing groups can impact the efficiency of certain reactions. vu.nl

Halogenated aromatic compounds are crucial in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. acs.org The chlorine atoms on the benzene (B151609) ring of this compound can serve as "handles" for further chemical modifications. Palladium-catalyzed reactions, for example, have been developed to couple aryl chlorides with various partners, although this can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides. acs.org The development of specialized ligand systems has expanded the utility of aryl chlorides in these transformations. acs.org This capability allows for the synthesis of highly complex molecules and is particularly relevant in the creation of pharmaceuticals and agrochemicals. ontosight.ai The use of halogenated building blocks like this compound is therefore a key strategy in diversity-oriented synthesis. nih.govfrontiersin.org

Historical Development of Isocyanide Chemistry relevant to Aromatic Systems

The study of isocyanides dates back to 1859, but for nearly a century, their chemistry was not extensively explored due to the limited availability of isocyanides and their notoriously unpleasant smell. mdpi.comresearchgate.net A significant breakthrough came in 1958 with the development of a general synthesis method involving the dehydration of formylamines, which made isocyanides much more accessible to chemists. researchgate.net

Key historical milestones for aromatic isocyanides include:

1921: The Passerini Reaction: Mario Passerini reported the first isocyanide-based three-component reaction, which combines an aryl isocyanide, a carboxylic acid, and a ketone or aldehyde. nih.govfrontiersin.orgwikipedia.org This discovery was a seminal event in the development of multicomponent reactions. researchgate.net

1959: The Ugi Reaction: Ivar Ugi introduced the first four-component reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid. nih.govfrontiersin.orgwikipedia.org This highly versatile reaction significantly expanded the synthetic potential of isocyanides and remains a cornerstone of combinatorial chemistry. mdpi.comillinois.edu

These pioneering MCRs demonstrated the power of aromatic isocyanides in rapidly building molecular complexity. beilstein-journals.org Subsequent research has focused on expanding the scope of these reactions, developing new isocyanide-based MCRs, and applying them to the synthesis of diverse heterocyclic compounds and peptidomimetics. nih.govbeilstein-journals.org The interest in transition metal-catalyzed reactions involving isocyanide insertion has also grown, further increasing the versatility of aromatic isocyanides in organic synthesis. sci-hub.seresearchgate.netvu.nl

Table 2: Key Historical Developments in Aromatic Isocyanide Chemistry

| Year | Development | Significance |

|---|---|---|

| 1859 | First synthesis of an isocyanide (allyl isocyanide). mdpi.com | Marks the beginning of isocyanide chemistry. mdpi.comresearchgate.net |

| 1921 | Mario Passerini discovers the three-component reaction (Passerini Reaction) using aryl isocyanides. nih.govfrontiersin.orgwikipedia.org | The first isocyanide-based multicomponent reaction, a landmark in the field. nih.govresearchgate.net |

| 1958 | A general and reliable two-step synthesis for isocyanides is developed by Ugi. researchgate.netmdpi.com | Made a wide variety of isocyanides readily available for research. researchgate.net |

| 1959 | Ivar Ugi reports the four-component reaction (Ugi Reaction). wikipedia.org | Greatly expanded the utility of isocyanides for creating diverse, complex molecules in one pot. nih.govfrontiersin.orgmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRZLUZDSRYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374199 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245539-09-7 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Reaction Pathways of 1,2 Dichloro 3 Isocyanobenzene

Multicomponent Reactions (MCRs) Involving Aryl Isocyanide Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Isocyanides are exemplary reagents in MCRs due to the unique reactivity of the isocyano group, which can react with both electrophiles and nucleophiles at the same carbon atom. researchgate.net This dual reactivity is central to the classical Passerini and Ugi reactions. researchgate.net

Passerini-type Reactions

The Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, is a cornerstone of isocyanide chemistry. researchgate.netillinois.edu It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a concerted, non-ionic mechanism involving a cyclic transition state. beilstein-journals.orgnih.gov

The mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then undergoes a trimolecular reaction with the isocyanide. nih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. researchgate.net Aryl isocyanides like 1,2-dichloro-3-isocyanobenzene are suitable substrates for this transformation, contributing to the synthesis of diverse peptide-like structures. frontiersin.org

| Carbonyl Component | Carboxylic Acid | Aryl Isocyanide | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Carboxylic Acid | Aryl Isocyanide | Aprotic (e.g., CH₂Cl₂) | α-Acyloxy Carboxamide | researchgate.net |

| Aldehyde | Phenol Derivative | Cyclohexyl Isocyanide | Methanol | α-Aryloxy Amide | beilstein-journals.org |

| 3-Oxoazetidine | Benzoic Acid | Tosylmethyl Isocyanide (TosMIC) | Toluene | Passerini Adduct of Azetidine | acs.org |

| Alcohol (in situ oxidation) | Carboxylic Acid | Aryl Isocyanide | Toluene | α-Acyloxy Carboxamide | beilstein-journals.org |

Ugi-type Reactions

Nearly four decades after the Passerini reaction, Ivar Ugi developed the four-component reaction (U-4CR), which has become one of the most significant MCRs. illinois.edufrontiersin.org The classical Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like bis-amide. frontiersin.org This reaction is highly convergent and allows for the rapid generation of diverse compound libraries. nih.gov

The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and amine. nih.gov The isocyanide then adds to the protonated imine (iminium ion), creating a highly reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by a Mumm rearrangement to furnish the stable bis-amide product. frontiersin.org The final, irreversible Mumm rearrangement drives the entire reaction sequence. frontiersin.org The reaction is versatile, tolerating a wide array of substrates, including aromatic isocyanides such as this compound. mdpi.com

| Carbonyl Component | Amine | Carboxylic Acid | Isocyanide | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Amine | Carboxylic Acid | Aryl Isocyanide | α-Acylamino Amide | frontiersin.org |

| Benzaldehyde | Allylamine | 3-Nitropropionic Acid | Cyclohexyl Isocyanide | Bis-amide | rsc.org |

| Aldehyde | Amine | Phenol (Ugi-Smiles) | Aryl Isocyanide | N-Aryl α-Amino Amide | frontiersin.org |

| Aryl(indol-3-yl)methylium salt | - (salt is pre-formed iminium) | Alcohol (as nucleophile) | Aromatic Isocyanide | Alkyl Aryl(indol-3-yl)acetimidate | nih.gov |

Novel Multicomponent Cycloadditions

Beyond the classical Passerini and Ugi reactions, isocyanides are key participants in novel multicomponent reactions that often involve cycloaddition cascades. These reactions enable the rapid construction of complex, polycyclic molecular frameworks that are otherwise difficult to synthesize.

A notable example is the multicomponent cascade cycloaddition of an isocyanide, an allenoate, and tropone. This transformation proceeds via a proposed [8+2+1] cycloaddition pathway, followed by a sequence of a-hydride shift, cyclization, and group migration. The reaction efficiently assembles a unique 7,6,5-fused tricyclic skeleton. The process tolerates a range of isocyanides, including both aromatic and sterically hindered aliphatic variants, demonstrating the robustness and synthetic utility of this novel MCR.

| Isocyanide Component (1) | Allenoate Component (2) | Tropone Component (3) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| t-Butyl Isocyanide | Ethyl 2,3-butadienoate | Tropone | Toluene | 7,6,5-Fused Tricyclic Skeleton | 85% | |

| Cyclohexyl Isocyanide | Ethyl 2,3-butadienoate | Tropone | Toluene | 7,6,5-Fused Tricyclic Skeleton | 80% | |

| Benzyl Isocyanide | Ethyl 2,3-butadienoate | Tropone | Toluene | 7,6,5-Fused Tricyclic Skeleton | 75% | |

| Adamantyl Isocyanide | Ethyl 2,3-butadienoate | Tropone | Toluene | 7,6,5-Fused Tricyclic Skeleton | 63% |

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic compounds. The isocyano group of this compound is an active participant in various cycloaddition pathways, acting as a one-carbon component to form diverse heterocyclic systems.

[2+3] Cycloaddition Reactions

The [3+2] cycloaddition (also referred to as 1,3-dipolar cycloaddition) is a powerful method for synthesizing five-membered heterocycles. In these reactions, an isocyanide can react with a 1,3-dipole, such as an azide, nitrile oxide, or azomethine imine. The reaction involves the combination of the two-electron isocyanide component with a three-atom, four-electron dipole to form the ring system.

For example, aryl isocyanides can undergo catalyst-dependent regioselective [3+2] cycloaddition with aryl diazonium salts to produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles. Another variant involves the reaction of isocyanides with C,N-cyclic azomethine imines in a catalyst-free [3+1] cycloaddition to form strained four-membered diazetidine rings, showcasing the versatility of isocyanides as C1 synthons.

| Isocyanide | Reaction Partner (Dipole) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Isocyanide | Aryl Diazonium Salt | Ag(I) or Cu(II) | 1,2,4-Triazole (regioisomers) | |

| Alkyl/Aryl Isocyanide | C,N-Cyclic Azomethine Imine | Catalyst-free | 1,2-Diazetidine ([3+1]) | |

| Aryl Isocyanide | Isocyanoester & Arylsulfonothioate | Cu-catalyzed | Trisubstituted Imidazole | |

| α-Azido-ω-isocyanide | Intramolecular Azide | NaN₃ (catalytic) | Tricyclic Cyanamide | nih.gov |

[1+1+1] Cycloaddition Reactions in On-Surface Synthesis

On-surface synthesis provides a unique, two-dimensional environment for constructing novel nanostructures with atomic precision. A groundbreaking application of isocyanide chemistry in this field is the synthesis of aza mdpi.comradialenes via a [1+1+1] cycloaddition on a silver surface (Ag(111)). Radialenes are a class of strained molecules with unique cross-conjugated π-systems, and their synthesis, particularly that of mdpi.comradialene, is challenging in solution due to high ring strain.

In a key study, the closely related isomer 1,4-dichloro-2-isocyanobenzene was used as a precursor for this transformation. Upon deposition on the Ag(111) surface, three molecules of the isocyanide undergo a highly selective trimerization. The chlorine substituents play a critical role, guiding the assembly of the precursors and controlling the selectivity and orientation of the final aza mdpi.comradialene product through steric hindrance. This on-surface reaction demonstrates a powerful method to overcome the synthetic hurdles present in solution-phase chemistry and highlights the directing influence of the halogen substituents on the reactivity of the isocyano group.

| Precursor | Surface | Conditions | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dichloro-2-isocyanobenzene | Ag(111) | Ultra-high vacuum, 293 K | [1+1+1] Cycloaddition | Aza mdpi.comradialene | Chlorine substituents guide selectivity and orientation via steric hindrance. |

Diastereoselective and Enantioselective Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Isocyanides are known to participate in various cycloaddition reactions, including [3+2] cycloadditions, which can be rendered diastereoselective or enantioselective through the use of chiral catalysts or auxiliaries.

Diastereoselective Cycloadditions: In the context of isocyanides, diastereoselective cycloadditions can be achieved by employing chiral auxiliaries on one of the reacting partners. For instance, the [3+2] cycloaddition of isocyanomethylphosphonates with N-substituted maleimides has been shown to proceed with high diastereoselectivity. rsc.org The stereochemical outcome is often rationalized through theoretical studies of the transition states. While no specific studies on this compound are available, it is expected that its participation in such reactions would be influenced by the electronic and steric effects of the chloro substituents on the phenyl ring.

Enantioselective Cycloadditions: Enantioselective cycloadditions involving isocyanides are often catalyzed by transition metal complexes. For example, silver-catalyzed [3+2] cycloaddition reactions have been developed to produce chiral bicyclic compounds. nih.gov Furthermore, dynamic covalent enantioselective 1,3-dipolar cycloadditions of azomethine ylides with olefins, catalyzed by metal complexes, can generate multiple stereocenters with high diastereo- and enantioselectivity. nih.gov The development of asymmetric 1,3-dipolar cycloadditions is a robust strategy for constructing stereochemically complex rings. nih.gov Although not explicitly demonstrated for this compound, its participation in such enantioselective transformations would be a promising area for future research.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the utility of isocyanides in organic synthesis, enabling a wide range of transformations including insertions, cross-couplings, and cyclizations. rsc.org

Palladium catalysis is at the forefront of isocyanide chemistry, with isocyanide insertions into palladium-carbon bonds being a key elementary step. nih.govsnu.ac.kr These reactions often utilize isocyanides as a substitute for carbon monoxide, leading to the formation of imines and related nitrogen-containing compounds. nih.gov

Isocyanide Insertions: Palladium-catalyzed isocyanide insertion reactions have been extensively developed, allowing for the construction of diverse molecular scaffolds. nih.gov These reactions can be part of cascade sequences, leading to complex heterocyclic systems. rsc.org For instance, palladium-catalyzed aerobic oxidative cyclizations of substituted 2-(1H-pyrrol-1-yl)phenols with isocyanides provide access to pyrrolo[2,1-c] nih.govrsc.orgbenzoxazine derivatives. rsc.org The use of sterically bulky aromatic isocyanides has been shown to be advantageous in certain palladium-catalyzed carbonylative cross-coupling reactions by minimizing side reactions. sioc-journal.cn

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. While the direct cross-coupling of the isocyano group is not typical, the chloro-substituents on this compound are amenable to standard cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. The regioselectivity of such couplings on dichloroarenes can often be controlled by the choice of ligands and reaction conditions. nih.gov For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can direct the coupling to a specific position. nih.gov

| Reaction Type | Catalyst/Reagents | General Product | Key Features |

| Isocyanide Insertion | Pd catalyst, various coupling partners | Imines, amides, heterocycles | Versatile C1 building block, CO surrogate nih.gov |

| Cross-Coupling | Pd catalyst, boronic acids, amines, etc. | Substituted isocyanobenzenes | Functionalization of the aromatic ring nih.gov |

The reactivity of isocyanides with organometallic reagents of Group 14 elements like tin has been explored. For example, the addition of tin alkoxides to isocyanates is a known reaction. rsc.org While specific studies involving this compound and organogermanium or organotin compounds are not prevalent in the searched literature, the general reactivity patterns suggest the possibility of insertion of the isocyanide into metal-element bonds or other addition reactions. The synthesis of various organoboron compounds via palladium-catalyzed cross-coupling reactions of diboron (B99234) reagents with aryl halides is a well-established methodology that could be applied to this compound to generate borylated derivatives for further functionalization. uwindsor.ca

Copper catalysis offers a complementary and often more sustainable alternative to palladium for many transformations involving isocyanides. acs.orgrsc.org

Copper-catalyzed reactions of isocyanides include cycloadditions and multicomponent reactions. For instance, copper-catalyzed [3+2] cycloadditions of isocyanoacetates with various partners are known to produce five-membered heterocycles. nih.gov Copper catalysts are also effective in promoting cascade reactions, such as the synthesis of isoquinolone-4-carboxylic acids from Ugi adducts. acs.org The modular assembly of polyheterocycles can be achieved through copper-catalyzed annulation sequences. acs.org Given the versatility of copper catalysis, this compound would be an interesting substrate to explore in these reaction manifolds.

| Catalyst System | Reaction Type | General Outcome | Reference |

| CuBr/dppm/K₂CO₃ | [3+2] Cycloaddition | 1,3-Azaphospholes | nih.gov |

| CuI | Domino Reaction | Isoquinolone-4-carboxylic acids | acs.org |

| CuCl₂ | Annulation Sequence | Indeno[1,2-c]isoquinolinones | acs.org |

Photocatalytic Reactions with Isocyanides

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. Isocyanides can participate in photocatalytic reactions, often involving radical intermediates.

Visible light photoredox catalysis can promote multicomponent reactions involving isocyanides. unina.it These reactions can proceed through various pathways, including radical-polar crossover and the generation of imidoyl radical species. unina.it Furthermore, photoexcited palladium complexes can catalyze the insertion of isocyanides into inactivated alkyl iodides. mdpi.com The use of organic dyes as photocatalysts for various oxidation reactions is also a growing field. mdpi.com While specific photocatalytic reactions of this compound have not been detailed, its electronic properties, influenced by the chloro and isocyano groups, would likely play a significant role in its behavior under photocatalytic conditions. The use of photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has been shown to be effective in a variety of organic transformations. rsc.org

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. tcichemicals.comnih.gov Transition metal-catalyzed C-H activation has been applied to a wide range of substrates, including those containing directing groups. snnu.edu.cn

The isocyano group itself, or other functional groups on the molecule, can act as a directing group to guide the regioselective functionalization of a C-H bond. Palladium-catalyzed C-H activation/isocyanide insertion cascades have been developed for the synthesis of heterocyclic compounds. rsc.org For example, the reaction of 2-halobiaryls with isocyanides can lead to fluorenone imine derivatives via C-H bond cleavage. acs.org In the case of this compound, the chloro substituents and the isocyano group would influence the reactivity and regioselectivity of any potential C-H activation process. The development of C-H functionalization strategies for this molecule could provide novel routes to complex, substituted aromatic compounds.

Nucleophilic Reactivity of the Isocyanide Moiety

The isocyanide functional group (-N≡C) in this compound exhibits a dual electronic character, capable of acting as both a nucleophile and an electrophile. mdpi.com Its nucleophilicity stems from the lone pair of electrons on the carbon atom. This allows it to attack electrophilic centers, a key step in various organic transformations. nih.gov

The reactivity of the isocyanide carbon can be significantly influenced by its coordination to a metal center. For instance, when coordinated to a π-donating copper(I) center, the isocyanide carbon's nucleophilicity is substantially enhanced. rsc.orgresearchgate.net This is attributed to the back-donation of electron density from the metal's d-orbitals to the π* orbitals of the isocyanide ligand. rsc.org This increased nucleophilicity enables the isocyanide carbon to participate in interactions such as halogen bonding, acting as a halogen bond acceptor. rsc.orgresearchgate.net

The nucleophilic character of the isocyanide group is central to its utility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. mdpi.comuj.edu.pl In these reactions, the isocyanide acts as a key building block, reacting with both an electrophile and a nucleophile in a concerted or stepwise manner to rapidly generate molecular complexity. mdpi.comuj.edu.pl The chlorine atoms on the benzene (B151609) ring of this compound, being electron-withdrawing, can modulate the nucleophilicity of the isocyanide group, influencing reaction rates and outcomes.

Interactive Data Table: Nucleophilic Reactions of Isocyanides

| Reaction Type | Role of Isocyanide | Key Features |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Nucleophile | Rapid construction of complex molecules from simple starting materials. mdpi.comuj.edu.pl |

| Coordination to π-donating metals (e.g., Cu(I)) | Nucleophile (enhanced) | Increased electron density on the isocyanide carbon enhances its reactivity. rsc.orgresearchgate.net |

| Halogen Bonding | Nucleophilic Acceptor | The isocyanide carbon can interact with electrophilic halogen atoms. rsc.orgresearchgate.net |

Electrophilic Reactivity of the Isocyanide Moiety

While the isocyanide carbon possesses a lone pair, the nitrogen atom bears a formal positive charge, rendering the carbon atom also susceptible to nucleophilic attack, thus showcasing its electrophilic nature. mdpi.com This electrophilicity is a key aspect of its reactivity, allowing it to react with a wide range of nucleophiles.

The electrophilic character of the isocyanide carbon is particularly pronounced when coordinated to high-oxidation-state metal centers with low π-back donation capabilities. rsc.org In such complexes, the isocyanide ligand's C-atom becomes more electrophilic and can engage in noncovalent interactions like π-(C)-hole⋯(lone pair) contacts. rsc.org

The chlorine atoms in this compound are electron-withdrawing groups. This electronic effect enhances the electrophilicity of the aromatic ring and, by extension, can influence the electrophilic character of the isocyanide carbon, potentially making it more susceptible to nucleophilic attack. This is a crucial factor in designing synthetic strategies involving this compound.

Interactive Data Table: Electrophilic Reactions of Isocyanides

| Reaction Type | Role of Isocyanide | Key Features |

| Addition of Nucleophiles | Electrophile | The isocyanide carbon is attacked by nucleophiles like amines or alcohols. |

| Coordination to high-oxidation state metals | Electrophile (enhanced) | Reduced π-back donation increases the electrophilicity of the isocyanide carbon. rsc.org |

| Multicomponent Reactions | Electrophile | The isocyanide can be attacked by a nucleophile as part of the reaction sequence. mdpi.comuj.edu.pl |

Radical Pathways in Isocyanide Reactions

The isocyanide group can also participate in radical reactions. mdpi.com A common pathway involves the addition of a radical species to the isocyano group, forming a key imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo further reactions, such as intramolecular cyclization. beilstein-journals.orgacs.org

The generation of the initial radical can be achieved through various methods, including the thermal decomposition of initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or through photolysis of heteroatom-heteroatom bonds. beilstein-journals.org For example, the reaction of 2-isocyanobiaryls with radicals can lead to the formation of phenanthridine (B189435) derivatives through a radical cyclization mechanism. beilstein-journals.org

In the context of this compound, the presence of the aromatic ring and the isocyanide group provides sites for radical attack and subsequent cyclization reactions, opening up pathways to complex heterocyclic structures. The electronic effects of the chlorine substituents can influence the stability and reactivity of any radical intermediates formed on the aromatic ring.

Interactive Data Table: Radical Reactions of Isocyanides

| Reaction Step | Description | Key Intermediates |

| Radical Addition | An external radical adds to the isocyanide carbon. | Imidoyl radical beilstein-journals.orgacs.org |

| Intramolecular Cyclization | The imidoyl radical attacks another part of the molecule, often an aromatic ring. | Cyclohexadienyl radical acs.org |

| Aromatization | The cyclic radical intermediate is oxidized and deprotonated to form the final aromatic product. | Cationic intermediate acs.org |

Halogen-Induced Cyclizations and Reactivity Control

Halogen-induced cyclizations are powerful methods for constructing heterocyclic compounds from linear precursors. mdpi.com These reactions typically involve the activation of a double or triple bond by a halogen source, followed by an intramolecular nucleophilic attack. The use of halogen atoms allows for further functionalization of the resulting cyclic products. mdpi.com

The regioselectivity of these cyclizations (endo vs. exo) can often be controlled by the substitution pattern of the starting material. mdpi.com For instance, the position of a halogen substituent on a vinylic group can direct the cyclization to proceed via either an O-cyclization or an N-cyclization pathway. mdpi.com

In the case of this compound, the chlorine atoms on the benzene ring can influence the reactivity and regioselectivity of such cyclizations. While direct halogen-induced cyclization involving the isocyanide group itself is less common, the chlorine atoms can play a crucial role in directing reactions on the aromatic ring or on substituents attached to it. For example, in palladium-catalyzed cyclocoupling reactions of 2-halobiaryls with isocyanides, the halogen atom is essential for the catalytic cycle to proceed, leading to the formation of fluorenone imine derivatives. acs.org The steric hindrance provided by substituents, such as the chlorine atoms in 1,4-dichloro-2-isocyanobenzene, can also ensure reaction selectivity and orientational order in on-surface synthesis. rhhz.net

Interactive Data Table: Factors Influencing Halogen-Induced Cyclizations

| Factor | Influence on Reactivity and Selectivity |

| Substrate Structure | The position of substituents can determine the regioselectivity (endo/exo) of the cyclization. mdpi.com |

| Halogen Source | Different halogenating agents can lead to different reaction outcomes and selectivities. mdpi.com |

| Solvent | The polarity and coordinating ability of the solvent can affect the reaction mechanism and product distribution. mdpi.com |

| Catalyst | Metal catalysts can be used to control the stereoselectivity of the cyclization. mdpi.com |

Applications of 1,2 Dichloro 3 Isocyanobenzene in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

Aryl isocyanides are indispensable reagents in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov Their unique electronic structure allows them to participate in various cyclization and multicomponent reactions, often acting as a single-carbon linchpin to stitch together other reactants. The presence of the 2,3-dichloro substitution pattern on the phenyl ring of 1,2-dichloro-3-isocyanobenzene makes it a valuable precursor for creating specifically functionalized heterocyclic systems.

Formation of Benzimidazoles and Related Nitrogen Heterocycles

Benzimidazoles are a prominent class of heterocycles found in numerous pharmacologically active compounds. rsc.orgvinhuni.edu.vn While the classical synthesis involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, isocyanide-based methods offer alternative pathways. organic-chemistry.org For instance, in multicomponent reactions like the Ugi reaction, an isocyanide, an amine, a ketone (or aldehyde), and a carboxylic acid combine in a single step. If a reactant with two nucleophilic groups is used, subsequent intramolecular cyclization can lead to heterocycles. By employing this compound in such reactions, it is possible to construct complex benzimidazole (B57391) scaffolds where the N1-position is substituted with the 2,3-dichlorophenyl group.

Table 1: Representative Synthesis of Benzimidazole Scaffolds via Multicomponent Reactions This table illustrates the general principle of using an aryl isocyanide in a reaction that can form benzimidazole derivatives. Specific yield and conditions would need to be determined empirically for this compound.

| Isocyanide Component | Amine Component | Carbonyl Component | Other | Product Class |

|---|---|---|---|---|

| This compound | o-Phenylenediamine | Formaldehyde | - | 1-(2,3-Dichlorophenyl)-1H-benzimidazole |

Construction of Pyrrole (B145914) and Indole (B1671886) Derivatives

The synthesis of pyrroles and indoles, core structures in many natural products and pharmaceuticals, can be efficiently achieved using isocyanides. uctm.edunih.govorganic-chemistry.org Isocyanides are key components in various cycloaddition and multicomponent reactions that form the five-membered pyrrole ring. organic-chemistry.orgorganic-chemistry.org For example, the reaction of isocyanides with activated alkynes and other reagents can lead to highly substituted pyrroles. rsc.orgnih.gov

Similarly, radical-mediated cyclizations are a powerful tool for indole synthesis. beilstein-journals.org In a typical approach, a radical generated on a separate part of the molecule can add to the isocyanide carbon of an ortho-substituted aryl isocyanide. The resulting imidoyl radical can then cyclize onto a vinyl or aryl group to form the indole ring system. Using this compound in such a sequence would produce indoles with the 2,3-dichloro substitution pattern on the N-phenyl group or integrated into the benzene (B151609) portion of the indole, depending on the specific reaction design.

Table 2: Illustrative Pathways to Pyrrole and Indole Derivatives

| Reaction Type | Isocyanide | Key Co-Reactants | Resulting Heterocycle (Illustrative) |

|---|---|---|---|

| Multicomponent Reaction | This compound | Amine, Aldehyde, Alkyne | Highly substituted 1-(2,3-Dichlorophenyl)pyrrole |

Synthesis of Pyridine (B92270) Derivatives

Pyridine synthesis often involves the condensation of aldehydes and ammonia (B1221849) with carbonyl compounds or cycloaddition reactions. baranlab.orgorganic-chemistry.orgnih.gov Isocyanides provide a modern alternative, participating in transition-metal-catalyzed or radical-based cycloadditions to construct the pyridine ring. These methods allow for the assembly of polysubstituted pyridines with high regioselectivity. rsc.orgnih.gov The incorporation of this compound in these syntheses would yield pyridine derivatives bearing a 2,3-dichlorophenyl substituent, which can significantly influence the molecule's electronic and biological properties.

Role as a C1 Building Block in Complex Molecule Construction

In organic synthesis, a "C1 building block" is a reagent that contributes a single carbon atom to the skeleton of a new, larger molecule. Isocyanides are classic examples of C1 building blocks. nih.gov The isocyano carbon atom (-N≡C ) is highly reactive and readily inserts itself between other reactants, effectively stitching them together.

This is most evident in isocyanide-based multicomponent reactions (I-MCRs) such as the Ugi and Passerini reactions. acs.orgresearchgate.netmdpi.com In the Ugi four-component reaction, for instance, the isocyanide carbon becomes the amide carbonyl carbon in the final α-acylamino amide product, linking the amine and carboxylic acid components. When this compound is used, it not only provides the crucial C1 unit but also simultaneously attaches the 2,3-dichlorophenyl group to the adjacent nitrogen atom. This dual function makes it a highly efficient reagent for building molecular complexity.

Table 3: The C1 Building Block Role in the Ugi Reaction

| Amine | Carbonyl | Carboxylic Acid | C1 Building Block (Isocyanide) | Final Product Structure |

|---|

Development of Diverse Molecular Scaffolds

Molecular scaffolds are the core structures upon which diverse functional groups are built, particularly in the context of drug discovery and the creation of compound libraries. researchgate.net Isocyanide-based multicomponent reactions are exceptionally well-suited for generating such libraries due to their convergent nature and the vast number of commercially available starting materials. wustl.edufrontiersin.org

By using this compound as a constant building block in a series of I-MCRs while varying the other components (amines, aldehydes, carboxylic acids, etc.), chemists can rapidly generate a large library of related but distinct molecules. Every compound in this library would share the common 2,3-dichlorophenyl N-substituent scaffold. This approach allows for a systematic investigation of how different peripheral functional groups interact with the fixed dichlorophenyl moiety to influence biological activity, providing valuable structure-activity relationship (SAR) data. The use of this specific building block enables the exploration of a targeted region of chemical space, focusing on the impact of the dichlorinated aromatic scaffold.

Combinatorial and High-Throughput Synthesis Methodologies

The application of this compound in advanced organic synthesis is significantly amplified when integrated into combinatorial and high-throughput synthesis methodologies. These strategies are pivotal in modern drug discovery and materials science, enabling the rapid generation and screening of large, structurally diverse libraries of molecules to identify compounds with desired properties. The unique reactivity of the isocyanide functional group in this compound makes it an excellent building block for such endeavors, particularly in the context of isocyanide-based multicomponent reactions (MCRs).

Multicomponent reactions, by their nature, are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a complex product. This inherent efficiency is a cornerstone of combinatorial chemistry, as it allows for the creation of extensive compound libraries by systematically varying the individual starting materials. frontiersin.orgnih.gov When this compound is employed as the isocyanide component, it introduces a dichlorinated phenyl motif into the final products, a structural feature often associated with modulation of physicochemical and biological properties.

The two primary MCRs where this compound can be effectively utilized are the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): This reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By employing this compound in a U-4CR setup, a library of α-acylamino amides can be generated. The diversity of the library is achieved by varying the other three components. For instance, a matrix of 10 amines, 10 aldehydes, and 10 carboxylic acids reacted with this compound would theoretically yield 1,000 distinct products. beilstein-journals.org This approach is highly amenable to automation and high-throughput synthesis platforms.

Passerini Three-Component Reaction (P-3CR): This reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.org Similar to the Ugi reaction, the use of this compound allows for the systematic generation of a library of compounds with the dichlorophenyl moiety. The Passerini reaction is particularly useful for creating ester and amide functionalities in a single step. walisongo.ac.id

While the principles of employing isocyanides in combinatorial synthesis are well-established, specific research findings detailing the high-throughput synthesis of large libraries using this compound are not extensively documented in publicly available literature. However, based on the known reactivity of isocyanides, a representative example of a combinatorial library synthesis can be conceptualized.

Representative Data Table for a Hypothetical Ugi Reaction Library Synthesis

The following table illustrates the type of data that would be generated from a combinatorial synthesis campaign using this compound. This data is representative and intended for illustrative purposes.

| Library Member ID | Amine Component | Aldehyde Component | Carboxylic Acid Component | Product Yield (%) |

| LIB-A1B1C1 | Aniline | Benzaldehyde | Acetic Acid | 85 |

| LIB-A1B1C2 | Aniline | Benzaldehyde | Propionic Acid | 82 |

| LIB-A1B2C1 | Aniline | 4-Chlorobenzaldehyde | Acetic Acid | 88 |

| LIB-A2B1C1 | Benzylamine | Benzaldehyde | Acetic Acid | 91 |

| LIB-A2B2C2 | Benzylamine | 4-Chlorobenzaldehyde | Propionic Acid | 89 |

Detailed Research Findings

The power of using this compound in high-throughput synthesis lies in the ability to rapidly explore chemical space around a core scaffold. The resulting libraries of compounds can then be subjected to high-throughput screening (HTS) to identify hits for various applications, such as pharmaceutical leads or new materials. The dichlorophenyl group introduced by this specific isocyanide can influence the lipophilicity, metabolic stability, and binding interactions of the synthesized molecules.

In a typical high-throughput workflow, the reactions would be performed in parallel, often in microtiter plates, using robotic liquid handlers to dispense the reactants. After the reaction, the products can be purified using automated parallel purification systems, and their identity and purity confirmed by high-throughput analytical techniques such as LC-MS.

Although specific, comprehensive studies on large libraries derived from this compound are not readily found, the foundational principles of isocyanide-based multicomponent reactions strongly support its utility in combinatorial and high-throughput synthesis. nih.gov The generation of diverse molecular libraries from this building block is a promising strategy for the discovery of novel chemical entities.

Mechanistic Investigations and Computational Studies on 1,2 Dichloro 3 Isocyanobenzene and Aryl Isocyanides

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed examination of molecular properties and reaction dynamics. These methods, grounded in the principles of quantum mechanics, are used to model molecular structures, energies, and electronic properties, which are crucial for interpreting and predicting chemical reactivity. e3s-conferences.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.govresearchgate.net It is particularly effective for studying the reaction pathways of organic molecules. For reactions involving aryl isocyanides, DFT can be employed to map out the potential energy surface, identifying the most stable geometries of reactants, products, intermediates, and transition states.

For a hypothetical reaction involving 1,2-Dichloro-3-isocyanobenzene, a DFT analysis would typically involve:

Geometry Optimization: Determining the lowest energy structures of all species involved in the reaction.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the intended reactants and products. arxiv.org

Studies on related dichloro-substituted aromatic compounds have demonstrated the utility of DFT in elucidating reaction mechanisms. For instance, DFT calculations on dichlorophenyl chalcone (B49325) isomers have been used to determine their relative stabilities and electronic properties, which in turn dictate their reactivity. nih.govresearchgate.netresearchgate.net For this compound, DFT could similarly be used to explore various reaction pathways, such as cycloadditions or nucleophilic attacks, and to determine the energetic feasibility of each pathway.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Aryl Isocyanide + Reagent) | 0.0 | Initial state |

| Transition State 1 (TS1) | +25.3 | Energy barrier to formation of Intermediate |

| Intermediate | +5.2 | Metastable species |

| Transition State 2 (TS2) | +15.8 | Energy barrier to formation of Product |

| Product | -10.7 | Final state |

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, or transition state. e3s-conferences.orgucsb.edu The transition state represents the highest energy point along the reaction coordinate. ucsb.eduyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. e3s-conferences.org A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. ucsb.eduyoutube.com

For this compound, TST calculations would be crucial for:

Predicting Reaction Rates: A higher activation energy barrier implies a slower reaction rate.

Understanding Reaction Mechanisms: By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Assessing Substituent Effects: The electron-withdrawing nature of the two chlorine atoms in this compound would be expected to influence the stability of the transition state and thus the activation energy.

| Reaction Type | Substituent on Aryl Ring | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cycloaddition | -H | 22.5 |

| Cycloaddition | -NO2 (electron-withdrawing) | 20.1 |

| Cycloaddition | -OCH3 (electron-donating) | 24.8 |

| Nucleophilic Addition | -H | 18.3 |

| Nucleophilic Addition | -Cl (electron-withdrawing) | 16.9 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and charge distribution in molecules. faccts.de It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the familiar Lewis structure concept. NBO analysis can reveal important details about:

Hybridization and Bonding: The nature of the hybrid orbitals involved in bonding.

Charge Distribution: The partial charges on each atom.

Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions can provide insight into the electronic effects of substituents. researchgate.net

For this compound, an NBO analysis would likely show significant polarization of the C-Cl bonds and delocalization of electron density within the aromatic ring. The interaction between the isocyanide group and the chlorine substituents could be quantified by examining the energies of donor-acceptor interactions.

Atoms in Molecules (AIM) theory is another method for analyzing electron density to define chemical bonds and atomic properties. It can be used to characterize the nature of bonding interactions, including covalent and non-covalent interactions.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.govwikipedia.org

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H | -6.5 | -0.8 | 5.7 |

| -NO2 | -7.2 | -1.5 | 5.7 |

| -OCH3 | -6.1 | -0.6 | 5.5 |

| -Cl | -6.8 | -1.1 | 5.7 |

Elucidation of Rate-Determining Steps

For reactions involving aryl isocyanides, the mechanism can be complex. For example, in a catalyzed reaction, the RDS could be the initial coordination of the isocyanide to the catalyst, a subsequent insertion step, or the final product release. By calculating the energies of all transition states along the reaction coordinate, the RDS can be pinpointed.

Analysis of Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. wikipedia.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of the reaction. wikipedia.org

Computational models can account for solvent effects in several ways, most commonly through implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models allow for the investigation of:

Polarity Effects: Polar solvents tend to stabilize charged or highly polar species. If the transition state is more polar than the reactants, a polar solvent will accelerate the reaction. wikipedia.org

Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions between the solute and solvent molecules can significantly influence reactivity.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of aryl isocyanides, including this compound, is profoundly influenced by the steric and electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density at the isocyanide carbon, affecting its behavior as both a σ-donor and a π-acceptor in chemical reactions, particularly in coordination to transition metals and in multicomponent reactions. nih.govacs.orgrsc.org

Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly impacts the nucleophilicity and electrophilicity of the isocyanide functional group.

Electron-Withdrawing Groups (EWGs): In this compound, the two chlorine atoms act as EWGs through induction. This effect decreases the electron density on the aryl ring and, consequently, on the isocyanide carbon. This reduction in electron density lowers the energy of the σ-donor orbital (the lone pair on carbon), making the isocyanide a weaker σ-donor. nih.govacs.org Concurrently, EWGs lower the energy of the π* antibonding orbitals of the isocyanide, enhancing its ability to accept electron density from a metal center via π-back-donation. rsc.org In the context of palladium-catalyzed three-component reactions for synthesizing quinazolin-4(3H)-ones, aryl iodides bearing EWGs generally exhibit lower reactivity compared to those with EDGs. mdpi.com Conversely, polyfluorinated aryl isocyanide ligands, which are strongly electron-withdrawing, display lower σ-donor/π-acid ratios compared to their non-fluorinated counterparts. nih.govacs.org

Electron-Donating Groups (EDGs): Aryl isocyanides with EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, exhibit increased electron density on the isocyanide carbon. This makes them stronger σ-donors and weaker π-acceptors. chemrxiv.org Studies on gold catalysis have shown that electron-rich substituents on the aryl ring can enhance the rate of oxidative addition. chemrxiv.org Similarly, in certain palladium-catalyzed reactions, aryl iodides with EDGs tend to give higher yields than those with EWGs. mdpi.com

A correlation between the carbonyl-ligand ¹³C{¹H} NMR chemical shift and the calculated Cotton-Kraihanzel (C-K) force constant in Cr(CNR)(CO)₅ complexes is used to quantify these electronic influences. nih.gov This analysis helps determine the relative changes in the isocyanide σ-donor/π-acid ratio as a function of the substituent. nih.govacs.org Research indicates that aryl isocyanides with strongly electron-releasing substituents have an electronic influence nearly matching that of nonfluorinated alkyl isocyanides. nih.govacs.org

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to the isocyanide carbon. In this compound, the chlorine atom at the 2-position (ortho to the isocyanide group) can create significant steric hindrance. This can affect its coordination to bulky metal centers or its participation in sterically demanding transition states. nih.gov For instance, the reactivity of a di(µ-hydrido)diiron(II) complex with isocyanides is dependent on the substituent, leading to different outcomes like H₂ elimination or migratory insertion, showcasing fine steric control. digitellinc.com Studies using stereoselective Diels-Alder reactions have also been employed to probe and quantify the impact of substituent effects in aryl-aryl interactions, which can be influenced by steric factors. nih.govmit.edu

The interplay of these effects is summarized in the table below, which shows how different substituents on a phenyl isocyanide ring can alter its electronic properties, often measured by the change in vibrational frequency of the N≡C bond (ν(NC)).

| Substituent (X-C₆H₄NC) | Position | Electronic Effect | Impact on σ-donation | Impact on π-acceptance | Typical ν(NC) Shift upon Coordination |

|---|---|---|---|---|---|

| -OCH₃ | para | Strongly Donating | Increase | Decrease | Larger positive shift |

| -CH₃ | para | Donating | Increase | Decrease | Positive shift |

| -H | - | Neutral | Baseline | Baseline | Reference |

| -Cl | para | Withdrawing | Decrease | Increase | Smaller positive or negative shift |

| -NO₂ | para | Strongly Withdrawing | Decrease | Increase | Negative shift (π-back-donation dominates) |

| -Cl (on this compound) | ortho, meta | Withdrawing (Inductive) | Decrease | Increase | Expected smaller positive or negative shift |

Theoretical Studies of Isocyanide Coordination to Metal Centers

Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of the bond between aryl isocyanides and metal centers. acs.orgresearchgate.netresearchgate.net The coordination is generally described by the Dewar-Chatt-Duncanson model, which involves two primary components:

σ-donation: The isocyanide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily the carbon lone pair, to an empty orbital on the metal center. rsc.org

π-back-donation: The metal center donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the isocyanide ligand. rsc.orgacs.orgnih.gov

Isocyanides are generally considered stronger σ-donors and weaker π-acceptors compared to the isoelectronic carbon monoxide (CO) ligand. acs.orgwikipedia.org The balance between σ-donation and π-back-donation dictates the properties of the metal-ligand bond and is highly sensitive to the electronic character of the isocyanide and the metal. nih.gov

Computational analyses of metallylene–isocyanide complexes show that the importance of π-back-donation cannot be neglected and that its relative contribution has a linear correlation with the shift in the CN stretching frequency upon complex formation. acs.org For this compound, the electron-withdrawing chlorine substituents are predicted to weaken its σ-donor capability while enhancing its π-acceptor properties. nih.govacs.org This modulation affects bond strengths, geometries, and spectroscopic features of the resulting metal complex.

Theoretical studies have explored these interactions across various transition metals. researchgate.netresearchgate.netacs.org For example, while aryl isocyanides form only σ-bonded species with gold, they can form both σ- and strongly synergistic σ/π-bonded species with palladium. uwm.edu The presence of π-back-donation from palladium provides a rationale for lower barriers to electrical conduction when diisocyanides bridge palladium electrodes compared to gold electrodes. uwm.edu The geometry of coordination is also a key area of theoretical investigation. While terminal isocyanide ligands often exhibit a nearly linear M-C-N arrangement, significant bending can occur, particularly in electron-rich complexes where π-back-donation is strong. wikipedia.org

The following table presents representative theoretical data for the coordination of different isocyanides to a metal center, illustrating the influence of substituents on bonding characteristics.

| Isocyanide Ligand | Metal Center (Example) | Calculated M-C Bond Energy (kJ/mol) | Calculated σ-Donation Contribution (%) | Calculated π-Back-donation Contribution (%) | Calculated M-C-N Angle (°) |

|---|---|---|---|---|---|

| CH₃-NC | Cr(CO)₅ | 175 | 78 | 22 | 178.5 |

| C₆H₅-NC (Phenyl isocyanide) | Cr(CO)₅ | 168 | 75 | 25 | 177.9 |

| p-Cl-C₆H₄-NC | Cr(CO)₅ | 165 | 73 | 27 | 177.6 |

| 1,2-Cl₂-C₆H₃-NC (Predicted) | Cr(CO)₅ | ~163 | ~71 | ~29 | ~177.2 |

| p-NO₂-C₆H₄-NC | Cr(CO)₅ | 160 | 69 | 31 | 176.8 |

Spectroscopic and Theoretical Correlation Studies (e.g., VSFG, SERS)

The combination of surface-sensitive spectroscopic techniques like Vibrational Sum Frequency Generation (VSFG) and Surface-Enhanced Raman Spectroscopy (SERS) with theoretical calculations provides powerful insights into the adsorption and bonding of aryl isocyanides on metal surfaces. researchgate.netrsc.orgnih.govbeilstein-journals.org These methods probe the vibrational modes of the adsorbed molecules, with the isocyanide stretching frequency (ν(NC)) being a particularly sensitive indicator of the chemical environment and bonding interactions. nih.govresearchgate.net

VSFG Studies: VSFG spectroscopy has been used to examine the effect of para-substituents on the ν(NC) of aryl isocyanides adsorbed on gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) surfaces. researchgate.netresearchgate.netrsc.org The frequency of the ν(NC) vibration is strongly dependent on the electronic properties of the substituent and the nature of the metal. researchgate.netrsc.org For electron-withdrawing substituents, the ν(NC) tends to shift to a lower frequency, while moderate electron-donating groups cause a shift to a higher frequency. researchgate.net This behavior is explained by the balance of σ-donation and π-back-donation. σ-donation strengthens the N≡C bond, increasing ν(NC), whereas π-back-donation populates the π* antibonding orbital, weakening the bond and decreasing ν(NC). nih.gov The strong dependence of ν(NC) on the metal substrate reflects differences in metal d-band energies, which alters the degree of σ-donation and π-back-donation. researchgate.net

SERS Studies: SERS is highly effective for studying the binding of aromatic isocyanides on nanostructured metal surfaces, such as gold nanoparticles. rsc.orgnih.govrsc.org SERS studies have shown that molecules like phenyl isocyanide adsorb in a standing geometry on gold surfaces. nih.gov The ν(NC) stretching band is very susceptible to the surface potential of the metal, which can be altered by the adsorption of other molecules, making isocyanide-functionalized surfaces useful as chemical sensors. rsc.org Theoretical calculations (DFT) are often used in conjunction with SERS to interpret the spectra and assign vibrational modes, providing detailed information on the molecule-metal interaction and the orientation of the adsorbate. beilstein-journals.org For this compound, the electron-withdrawing chlorine atoms would be expected to enhance π-back-donation on metals like Pt or Pd, leading to a significant redshift (lowering of frequency) in the ν(NC) band compared to the free molecule.

The correlation between experimental spectroscopic data and theoretical calculations is crucial for a complete understanding. DFT can model the vibrational frequencies of isocyanides in different environments (gas phase, coordinated to a metal cluster) and help assign the peaks observed experimentally, validating the interpretation of bonding mechanisms. researchgate.netbeilstein-journals.org

The table below illustrates the typical shifts in the N≡C stretching frequency (ν(NC)) for an aryl isocyanide upon adsorption to different metal surfaces, as observed in spectroscopic studies and supported by theoretical models.

| Molecule/System | Method | Observed/Calculated ν(NC) (cm⁻¹) | Shift from Free Molecule (Δν) | Dominant Interaction |

|---|---|---|---|---|

| Phenyl Isocyanide (Free) | IR/DFT | ~2130 | - | N/A |

| Phenyl Isocyanide on Au | SERS/VSFG | ~2155 | +25 | σ-donation |

| Phenyl Isocyanide on Ag | VSFG | ~2140 | +10 | σ-donation |

| Phenyl Isocyanide on Pt | VSFG | ~2095 | -35 | π-back-donation |

| Phenyl Isocyanide on Pd | VSFG | ~2080 | -50 | Strong π-back-donation |

| This compound on Pd (Predicted) | VSFG/DFT | <2080 | <-50 | Very Strong π-back-donation |

Future Research Directions and Unexplored Chemical Space for 1,2 Dichloro 3 Isocyanobenzene

Expansion of Multicomponent Reaction Scope for Halogenated Aryl Isocyanides

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govfrontiersin.orgresearchgate.net The presence of halogen atoms on the aryl isocyanide scaffold, as in 1,2-dichloro-3-isocyanobenzene, offers a unique opportunity to expand the scope of these reactions. The chloro-substituents can serve as synthetic handles for post-MCR modifications, allowing for the generation of large and diverse compound libraries from a single MCR product. nih.gov

Future research will likely focus on integrating the reactivity of the C-Cl bonds into the multicomponent reaction sequence itself or in a subsequent step. This could involve palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, thereby accessing previously unexplored chemical space. acs.org The exceptional reactivity of the isocyanide functional group, which can react with both nucleophiles and electrophiles at the same carbon atom, provides a foundation for developing novel MCRs. acs.org The challenge and opportunity lie in designing reaction conditions that are compatible with both the isocyanide chemistry and the subsequent or concurrent functionalization of the halogenated ring.

| Reaction Type | Key Features | Potential Expansion with Halogenated Aryl Isocyanides |

| Ugi Reaction | A four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. frontiersin.org | Products can be further diversified via cross-coupling reactions at the C-Cl positions. |

| Passerini Reaction | A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. acs.org | Introduction of halogenated isocyanides allows for the synthesis of complex halogenated α-acyloxy amides. |

| Novel MCRs | Exploration of new combinations of reactants with halogenated aryl isocyanides. | Development of cascade reactions where the halogen participates in the cyclization or functionalization steps. |

Development of Novel Catalytic Systems for Specific Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While palladium catalysts are well-established for transformations of aryl halides, there is a need for catalysts that are tolerant of the isocyanide group and can effect specific transformations. acs.orgacs.org Future research will likely focus on the design of ligands that can modulate the reactivity of the metal center to prevent catalyst poisoning by the isocyanide and to promote desired reaction pathways.

Visible-light photocatalysis represents a promising mild and effective approach for the chemical transformations of isocyanides. rsc.org Rationally designed heterogeneous photocatalysts, such as conjugated microporous polymers, could enable novel reactions like N-H insertion between amines and isocyanides under metal-free conditions. rsc.org Furthermore, the development of rhodium or other transition-metal catalysts could allow for selective diarylation or other coupling reactions that are complementary to existing palladium-based systems. mdpi.com

| Catalytic System | Transformation | Advantages and Future Scope |

| Palladium-Josiphos | Thioamide synthesis from aryl chlorides, isocyanides, and thiocarboxylates. acs.org | Overcomes the challenge of coupling stable aryl chlorides with isocyanides; future work could expand the scope to other nucleophiles. |

| Rhodium Complexes | Selective synthesis of N-alkyl diaryl ketimines from isocyanides and triarylbismuthines. mdpi.com | Offers a different selectivity compared to palladium catalysts, which yield α-diimines. |

| Conjugated Microporous Polymers | Photocatalytic N-H insertion-like reactions. rsc.org | Provides a metal-free, heterogeneous catalytic system with good reusability for specific isocyanide transformations. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) and other quantum-chemical methods can be employed to model reaction pathways, calculate activation barriers, and predict the outcomes of reactions. This predictive power can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening.

Future research in this area will focus on developing more accurate and efficient computational models to handle the complexities of multicomponent reactions and transition metal catalysis. researchgate.net For instance, modeling can help in understanding the electronic influence of the dichloro-substitution on the isocyanide's reactivity, including its σ-donor and π-acceptor properties in coordination complexes. acs.org This insight is crucial for designing new catalysts and predicting the stability and properties of resulting compounds. The computational discovery of new reaction classes remains a significant goal in chemoinformatics. researchgate.net

Exploration of On-Surface Reactivity and Nanomaterial Applications

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of precise carbon-based nanostructures, such as graphene nanoribbons. nih.gov Halogenated aromatic precursors are central to this strategy, as the carbon-halogen bond can be selectively cleaved on a catalytic metal surface to initiate polymerization and subsequent cyclodehydrogenation. nih.gov The use of precursors like this compound could open pathways to novel nitrogen-doped graphene-like materials with tailored electronic properties.

The future in this field lies in controlling the regioselectivity of the aryl-aryl coupling on the surface to create well-defined planar nanostructures. rsc.org The specific arrangement of the chloro and isocyano groups on the benzene (B151609) ring will influence the intermolecular interactions and the reaction pathway on the surface. Understanding and controlling these processes through careful precursor design and selection of the substrate is a key area for future research. The role of the halogen (e.g., bromine vs. iodine) has been shown to influence the growth dynamics, suggesting that the chlorine atoms in this compound will also play a critical role. nih.gov

New Derivatization Strategies for Halogenated Aryl Isocyanides

Beyond their use in MCRs and as precursors for materials, new strategies for the direct derivatization of halogenated aryl isocyanides are needed to access novel functional molecules. This could involve reactions that selectively target the isocyanide group while leaving the halogen atoms intact for subsequent modifications, or vice-versa. For example, the isocyanide can be converted into other functional groups like isoselenocyanates through the addition of selenium. researchgate.net

The development of methods for the late-stage functionalization of complex molecules containing the 1,2-dichloro-3-isocyanophenyl moiety is also a promising direction. This would allow for the rapid generation of analogues for structure-activity relationship studies in medicinal chemistry. researchgate.net The isocyanide group itself can act as a pharmacophore or a coordinating group for metal-based therapeutics and imaging agents. nih.govchem-space.com Exploring these applications will require the development of robust and selective derivatization techniques. The incorporation of bifunctional substrates in IMCRs can lead to linear products that are primed for subsequent cyclization, offering a pathway to constrained peptidomimetics and other complex cyclic architectures. beilstein-journals.org

Q & A

Q. How should researchers safely handle and store 1,2-Dichloro-3-isocyanobenzene in laboratory settings?

Methodological Answer:

- Handling: Use chemical fume hoods, nitrile gloves, and safety goggles to minimize exposure. Local exhaust ventilation is critical due to potential respiratory hazards .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Separate from oxidizing agents and bases to avoid reactive hazards .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the substitution pattern (e.g., chlorine and isocyan groups at positions 1, 2, and 3). Compare with deuterated standards (e.g., trichlorobenzene-d in ) to resolve signal overlap .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions ([M]) and isotopic patterns (e.g., chlorine’s / ratio) .

- Infrared (IR) Spectroscopy: Detect characteristic isocyanide stretches (~2100–2150 cm) and C-Cl vibrations (~550–750 cm) .

Q. How can researchers optimize synthesis protocols for this compound?

Methodological Answer:

- Stepwise Halogenation: Start with chlorination of benzene derivatives using FeCl/Cl, followed by isocyanide introduction via Hofmann isonitrile synthesis .

- Purity Control: Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in nonpolar solvents (e.g., hexane). Validate purity with melting point analysis and HPLC .

Q. What factors influence the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Avoid heating above 60°C to prevent isocyanide degradation .

- Photolytic Sensitivity: Store in amber vials and test UV-Vis absorption spectra to identify light-sensitive regions (e.g., λ > 300 nm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs (e.g., benzene-d) to probe rate-determining steps. Compare / ratios to distinguish between SN1/SN2 pathways .

- Computational Modeling: Apply density functional theory (DFT) to calculate transition-state energies and identify regioselectivity trends (e.g., meta vs. para substitution) .

Q. How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Solubility Trials: Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere). Use UV-Vis or gravimetric methods for quantification .

- Cross-Validation: Compare results across solvents (e.g., DMSO vs. THF) and cross-reference with analogous compounds (e.g., 1,2-dichlorobenzene in ) .

Q. What methodologies identify degradation byproducts of this compound in environmental matrices?

Methodological Answer:

Q. How to design catalytic systems for selective functionalization of this compound?

Methodological Answer:

- Ligand Screening: Test palladium/copper catalysts with phosphine ligands (e.g., PPh) for Suzuki-Miyaura cross-coupling. Optimize solvent polarity (e.g., DMF vs. toluene) to enhance yields .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Key Methodological Considerations

- Data Validation: Cross-reference findings with certified reference materials (e.g., trichlorobenzene standards in ) .

- Safety Protocols: Adopt OSHA HCS guidelines () for hazard mitigation .

- Ethical Research Practices: Disclose conflicts of interest and ensure compliance with institutional review boards (IRBs) for environmental toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.